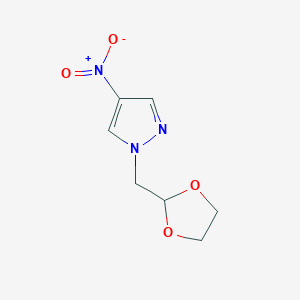
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% (1-PMDH) is an organic compound with a molecular formula of C4H9N3ClH, and is a member of the pyrazole family. 1-PMDH is a white, crystalline solid with a molecular weight of 134.59 g/mol and a melting point of 162-165°C. 1-PMDH is soluble in water, ethanol, and acetone and is used as a reagent in organic synthesis.
Mecanismo De Acción
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% is an organic compound that acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme and blocks the enzyme’s catalytic activity. This inhibition of enzyme activity can be used to study the role of the enzyme in a biological system or to study the effect of inhibitors on enzyme activity.
Biochemical and Physiological Effects
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been shown to inhibit the activity of enzymes involved in the synthesis of polyunsaturated fatty acids. Inhibition of these enzymes can lead to a decrease in the levels of polyunsaturated fatty acids in the body, which can have a variety of effects on the biochemical and physiological processes in the body. Additionally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased levels of drugs in the body and an increased risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has several advantages when used in laboratory experiments. It is relatively stable, has a high solubility in a variety of solvents, and is relatively inexpensive. Additionally, it is a relatively non-toxic compound and can be used in a variety of laboratory experiments. However, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% can be toxic in high concentrations and can be difficult to work with in certain laboratory experiments.
Direcciones Futuras
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has potential applications in drug discovery and development, as it can be used to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could be used to study the role of enzymes in metabolic pathways, as well as to study the effects of inhibitors on enzyme activity. 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could also be used to study the effects of polyunsaturated fatty acid metabolism on biochemical and physiological processes. Finally, 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% could be used as a catalyst for the synthesis of polymers, as well as for the synthesis of heterocycles and other organic compounds.
Métodos De Síntesis
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% can be synthesized by reacting 1-methylpyrazole with methylenediamine in the presence of hydrochloric acid. This reaction results in the formation of 1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% as a white crystalline solid. The reaction can be carried out in either aqueous or organic solvents.
Aplicaciones Científicas De Investigación
1-(1H-Pyrazol-1-yl)methanediamine hydrochloride, 97% has been used in a variety of scientific research applications, including as a catalyst for the synthesis of polymers, as an inhibitor of enzymes, and as a ligand for metal complexes. It has also been used in the synthesis of heterocycles, as a reagent in the synthesis of organic compounds, and as a reactant in the preparation of polymers.
Propiedades
IUPAC Name |
pyrazol-1-ylmethanediamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-4H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPRRMOQKWDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrazol-1-yl)methanediamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)





